molecular formula C6H6N2O B120317 1-(5-Pyrimidinyl)ethanone CAS No. 10325-70-9

1-(5-Pyrimidinyl)ethanone

Cat. No. B120317
CAS RN: 10325-70-9
M. Wt: 122.12 g/mol
InChI Key: COTYNDRSENVEFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08703771B2

Procedure details

5-Bromopyrimidine (3.18 g, 20 mmol) was dissolved in 50 mL of tetrahydrofuran. While cooled to −78° C., 15 mL of 1.6 M n-butyllithium in hexane solution was added dropwise with stirring. After the solution was stirred for 30 minutes, a solution of N-methoxyl-N-methylacetamide (2.58 g, 25 mmol) in tetrahydrofuran solution (10 mL) was added slowly. The mixture was stirred at −78° C. for 1 hour and then allowed to be warmed slowly. When the temperature of the mixture was at 0° C., aqueous ammonium chloride solution was added. The solution obtained was extracted with ethyl acetate for 3 times. The pooled extracts were washed with brine, dried over magnesium sulfate, concentrated under reduced pressure, and purified by silica gel column chromatography using 5% methanol/methylene chloride as eluent to obtain 1 g of the title compound (45% yield). MS (M+1)=123.05.
Quantity
3.18 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
2.58 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
45%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[N:4][CH:5]=[N:6][CH:7]=1.C([Li])CCC.O(N(C)[C:16](=[O:18])[CH3:17])C.[Cl-].[NH4+]>O1CCCC1.CCCCCC>[C:16]([C:2]1[CH:3]=[N:4][CH:5]=[N:6][CH:7]=1)(=[O:18])[CH3:17] |f:3.4|

Inputs

Step One
Name
Quantity
3.18 g
Type
reactant
Smiles
BrC=1C=NC=NC1
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
15 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Three
Name
Quantity
2.58 g
Type
reactant
Smiles
O(C)N(C(C)=O)C
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After the solution was stirred for 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
The mixture was stirred at −78° C. for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
to be warmed slowly
CUSTOM
Type
CUSTOM
Details
was at 0° C.
CUSTOM
Type
CUSTOM
Details
The solution obtained
EXTRACTION
Type
EXTRACTION
Details
was extracted with ethyl acetate for 3 times
WASH
Type
WASH
Details
The pooled extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
purified by silica gel column chromatography

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C=1C=NC=NC1
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 45%
YIELD: CALCULATEDPERCENTYIELD 40.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.